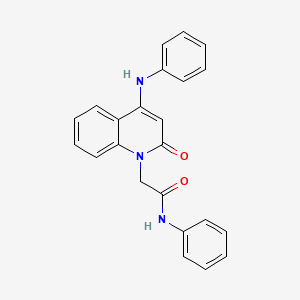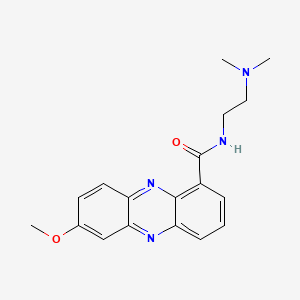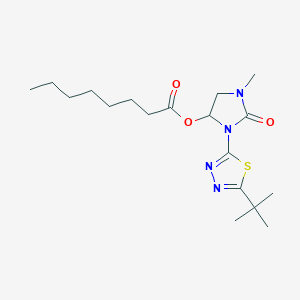![molecular formula C26H28N4O3 B12812149 (2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid CAS No. 150612-55-8](/img/structure/B12812149.png)
(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RF60GS0DRO involves several steps, starting with the preparation of the naphthalene core structure. The synthetic route typically includes:
Formation of the naphthalene core: This involves the reaction of appropriate starting materials under specific conditions to form the naphthalene backbone.
Functionalization: Introduction of functional groups such as amino and imino groups at specific positions on the naphthalene ring.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Final modifications: Introduction of additional functional groups to achieve the desired chemical structure.
Industrial production methods for RF60GS0DRO are designed to optimize yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
RF60GS0DRO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino groups, leading to different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RF60GS0DRO has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its biological activity, particularly its anticoagulant properties.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of RF60GS0DRO involves its interaction with specific molecular targets, particularly those involved in the coagulation pathway. It acts by inhibiting certain enzymes, thereby preventing the formation of blood clots. The molecular targets include thrombin and other serine proteases involved in the coagulation cascade . The pathways involved in its action are primarily related to the inhibition of thrombin activity, leading to anticoagulant effects .
Comparison with Similar Compounds
RF60GS0DRO can be compared with other anticoagulant compounds such as warfarin, heparin, and direct thrombin inhibitors like dabigatran. Unlike warfarin, which requires frequent monitoring and has a narrow therapeutic window, RF60GS0DRO offers a more predictable anticoagulant effect with fewer dietary restrictions . Compared to heparin, RF60GS0DRO can be administered orally, providing greater convenience for patients . Similar compounds include:
- Warfarin
- Heparin
- Dabigatran
- Rivaroxaban
- Apixaban
RF60GS0DRO’s uniqueness lies in its specific molecular structure, which allows for targeted inhibition of thrombin and other serine proteases, providing effective anticoagulation with a favorable safety profile .
Properties
CAS No. |
150612-55-8 |
|---|---|
Molecular Formula |
C26H28N4O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C26H28N4O3/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32)/t23-,24-/m0/s1 |
InChI Key |
AGRCGQSFFMCBRE-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
Canonical SMILES |
CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


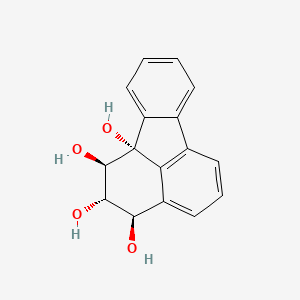
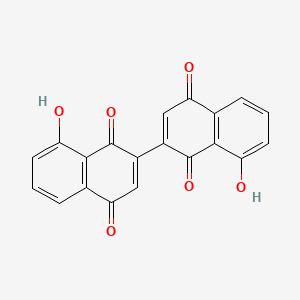
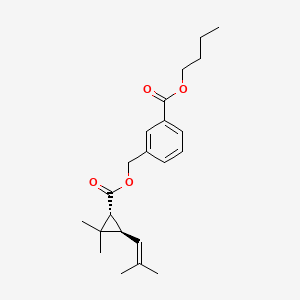
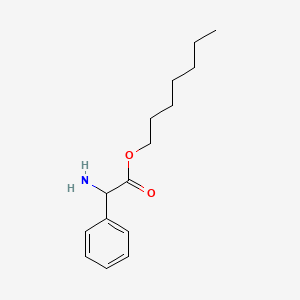
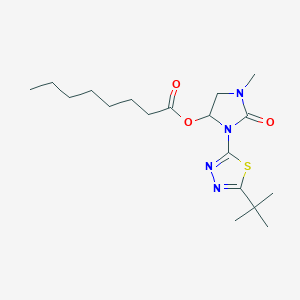
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)

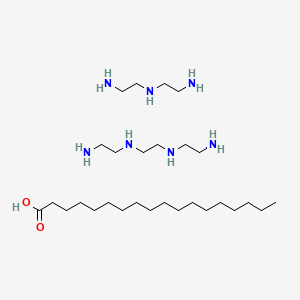
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)

